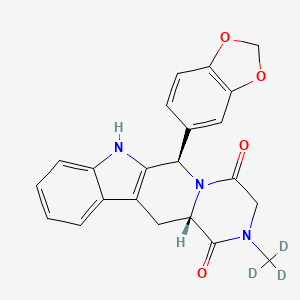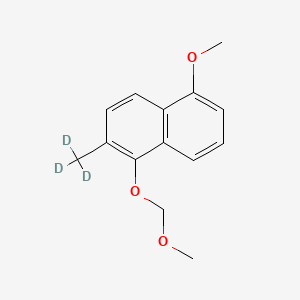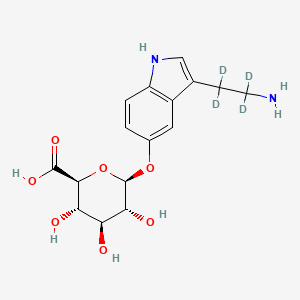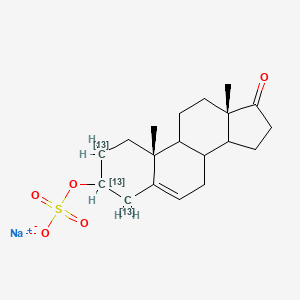
Zapalog
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zapalog is a light-sensitive small-molecule dimerizer that has gained significant attention in scientific research due to its unique ability to control cellular processes with light. It is composed of a rapamycin homologue, which binds to FK506 binding protein, and trimethoprim, which binds to bacterial dihydrofolate reductase, linked via a photocleavable chemical linker . This compound allows precise spatial and temporal control of protein interactions, making it a valuable tool in cell biology and neuroscience .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Zapalog involves multiple steps:
Preparation of Trimethoprim Derivative: Trimethoprim is suspended in 40% hydrobromic acid and stirred at 100°C for 30 minutes.
Formation of Intermediate Compounds: The trimethoprim derivative is reacted with ethyl 4-bromobutyrate in the presence of potassium carbonate and dimethylformamide.
Nitration and Reduction: The intermediate compound is nitrated using nitric acid and acetic anhydride, followed by reduction with sodium borohydride in methanol.
Final Coupling: The reduced compound is coupled with allyl bromide in the presence of sodium hydride and potassium iodide in dimethylformamide.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment. The key steps involve careful control of reaction temperatures, pH levels, and purification processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Zapalog undergoes photolysis when exposed to blue light, causing the cleavage of the chemical linker between the rapamycin homologue and trimethoprim . This reaction is highly specific and can be repeatedly restored with uncleaved this compound.
Common Reagents and Conditions
Major Products
The major products formed from the photolysis of this compound are the separated rapamycin homologue and trimethoprim derivatives, which can be further analyzed and utilized in various biochemical assays .
Applications De Recherche Scientifique
Zapalog has a wide range of applications in scientific research:
Mécanisme D'action
Zapalog exerts its effects through photolysis, which involves the cleavage of its chemical linker upon exposure to blue light. This process allows the controlled release of proteins that are dimerized by this compound. The molecular targets involved are proteins tagged with FK506 binding protein and bacterial dihydrofolate reductase domains . The pathways affected include mitochondrial motility, protein trafficking, and cellular signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
Rapalog: A rapamycin analogue used for similar dimerization purposes but lacks the light-sensitive control.
Trimethoprim: An antibiotic that binds to bacterial dihydrofolate reductase but does not have dimerization capabilities.
Optogenetic Tools: Other light-sensitive compounds used in optogenetics, such as channelrhodopsins and halorhodopsins, which control ion channels rather than protein interactions.
Uniqueness of Zapalog
This compound’s uniqueness lies in its ability to provide reversible and precise control over protein interactions using light. This feature allows researchers to study dynamic cellular processes with high spatial and temporal resolution, which is not possible with traditional chemical inducers of dimerization .
Propriétés
Formule moléculaire |
C58H73N7O15 |
|---|---|
Poids moléculaire |
1108.2 g/mol |
Nom IUPAC |
[(1R)-1-[3-[4-[4-[1-[2-[4-[(2,4-diaminopyrimidin-5-yl)methyl]-2,6-dimethoxyphenoxy]ethoxy]ethyl]-2-methoxy-5-nitrophenoxy]butanoylamino]phenyl]-3-(3,4-dimethoxyphenyl)propyl] (2S)-1-(3,3-dimethyl-2-oxopentanoyl)piperidine-2-carboxylate |
InChI |
InChI=1S/C58H73N7O15/c1-10-58(3,4)53(67)55(68)64-23-12-11-17-42(64)56(69)80-44(21-19-36-20-22-45(72-5)46(28-36)73-6)38-15-13-16-40(31-38)62-51(66)18-14-24-78-48-33-43(65(70)71)41(32-47(48)74-7)35(2)77-25-26-79-52-49(75-8)29-37(30-50(52)76-9)27-39-34-61-57(60)63-54(39)59/h13,15-16,20,22,28-35,42,44H,10-12,14,17-19,21,23-27H2,1-9H3,(H,62,66)(H4,59,60,61,63)/t35?,42-,44+/m0/s1 |
Clé InChI |
ONSMHWXTRWDIMR-SXIGHEGWSA-N |
SMILES isomérique |
CCC(C)(C)C(=O)C(=O)N1CCCC[C@H]1C(=O)O[C@H](CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)NC(=O)CCCOC4=C(C=C(C(=C4)[N+](=O)[O-])C(C)OCCOC5=C(C=C(C=C5OC)CC6=CN=C(N=C6N)N)OC)OC |
SMILES canonique |
CCC(C)(C)C(=O)C(=O)N1CCCCC1C(=O)OC(CCC2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)NC(=O)CCCOC4=C(C=C(C(=C4)[N+](=O)[O-])C(C)OCCOC5=C(C=C(C=C5OC)CC6=CN=C(N=C6N)N)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4,11,11-hexadeuterio-3,12-dihydroxy-10,13-dimethyl-1,3,5,6,7,8,9,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid](/img/structure/B12425555.png)
![2-[4-[[5,6-Bis(2,3,4,5,6-pentadeuteriophenyl)pyrazin-2-yl]-propan-2-ylamino]butoxy]acetic acid](/img/structure/B12425566.png)

![4-[[2,6-difluoro-4-[3-(1-piperidin-4-ylpyrazol-4-yl)quinoxalin-5-yl]phenyl]methyl]morpholine;trihydrochloride](/img/structure/B12425573.png)
![trisodium;[dibromo-[[[(2R,3S,4R,5R)-5-[6-(diethylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]methyl]-hydroxyphosphinate](/img/structure/B12425575.png)

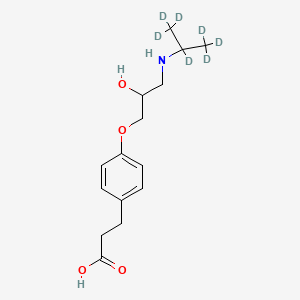
![N-[(1S)-2-amino-1-[5-(hydroxymethyl)-1,3-thiazol-2-yl]ethyl]-3-methyl-5-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrrole-2-carboxamide](/img/structure/B12425597.png)
